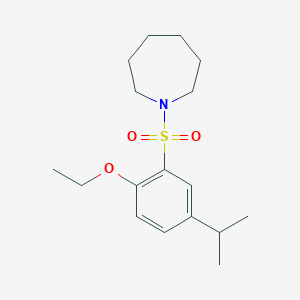

1-((2-乙氧基-5-异丙基苯基)磺酰基)氮杂环庚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane is a chemical entity that appears to be related to the class of sulfonyl-containing heterocycles. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related sulfonyl compounds and their synthesis, which can be extrapolated to understand the potential characteristics of the compound .

Synthesis Analysis

The synthesis of sulfonyl-containing heterocycles can be complex, involving multiple steps and the potential for rearrangement under catalytic conditions. For instance, N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives have been shown to undergo a gold-catalyzed rearrangement to form 2,5-disubstituted pyrroles, indicating that gold catalysis could be a viable pathway for constructing similar sulfonyl-containing heterocycles . This suggests that the synthesis of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane might also involve catalytic processes that could facilitate the formation of the azepane ring.

Molecular Structure Analysis

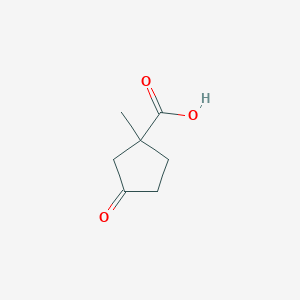

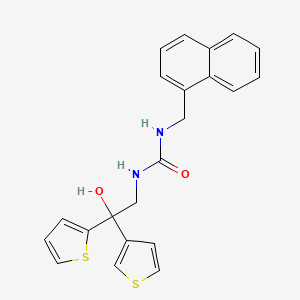

The molecular structure of sulfonyl compounds is characterized by the presence of the sulfonyl group (S(=O)_2) attached to an aromatic or aliphatic moiety. In the context of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane, the sulfonyl group would be attached to an azepane ring, which is a seven-membered saturated heterocycle. The presence of substituents such as ethoxy and isopropyl groups on the phenyl ring can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interactions .

Chemical Reactions Analysis

Sulfonyl groups are known to participate in various chemical reactions, including nucleophilic substitutions and migrations. For example, the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups has been observed in the synthesis of 1,4-diazepines, demonstrating the mobility of sulfonyl groups under certain conditions . This reactivity could be relevant to the chemical behavior of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane, particularly in reactions where the sulfonyl group is involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds are influenced by the nature of the sulfonyl group and the overall molecular structure. While the papers provided do not specifically address the properties of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane, they do mention the synthesis of various sulfonyl derivatives, which can have different thermal stabilities and reactivities depending on their substituents and the nature of the sulfonyl esters formed . These insights can be used to infer that 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane may exhibit unique physical and chemical properties that warrant further investigation.

科学研究应用

氮杂环庚鎓离子液体

氮杂环庚烷已被用作合成新型室温离子液体的起始原料。这些离子液体由氮杂环庚烷通过与1-溴烷烃或1-溴烷氧基烷烃反应生成,从而形成具有良好选择性的叔胺。进一步的季铵化反应产生季氮杂环庚鎓盐,由于其低粘度、高电导率和宽电化学窗口,因此显示出前景。这些性质使氮杂环庚鎓离子液体适用于作为基于挥发性有机化合物的电解质的安全替代品,对储能和转换技术具有影响 (Belhocine 等,2011).

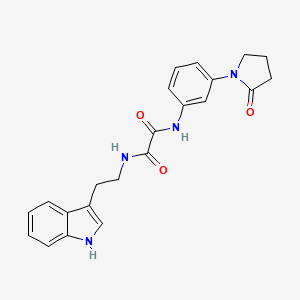

有机结构单元的合成

已证明苄基磺酰胺/醇连接的亚烷基环丙烷会经历铑催化和底物控制的选择性 C-C 键活化。此过程产生苯并[c]氮杂菲/氧杂菲、二氢萘-1-胺和共轭二烯,突出了构建常见有机结构单元的方法,该方法可能对药物和材料科学的发展产生影响 (Chen 等,2016).

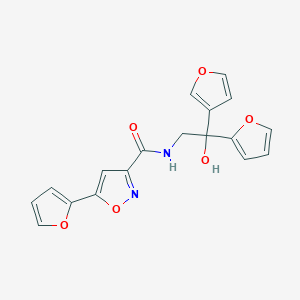

多取代吡咯的合成

已经记录了 1-磺酰基-1,2,3-三唑与亚伦烃在镍(0) 催化剂存在下反应生成异吡咯,异吡咯可以进一步转化为多种多取代吡咯。该合成途径说明了含磺酰基化合物在促进复杂有机反应中的多功能性,可能对合成具有生物活性的新型有机化合物有用 (Miura 等,2013).

电致发光器件应用

当二苯砜衍生物被各种供体部分取代时,已被合成并表征其在燃料电池应用中的潜力。对这些化合物(包括其玻璃形成性质、电离势和电荷迁移率)的研究表明它们在主办电致发光器件中很有用。这项研究强调了砜衍生物在开发用于高级电子应用的材料中的重要性 (Bezvikonnyi 等,2020).

属性

IUPAC Name |

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonylazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3S/c1-4-21-16-10-9-15(14(2)3)13-17(16)22(19,20)18-11-7-5-6-8-12-18/h9-10,13-14H,4-8,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRBLBCXJMAZHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B2545628.png)

![3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2545632.png)

![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2545633.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2545635.png)

![3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2545641.png)

![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B2545643.png)

![Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2545646.png)

![3-(3-chloro-4-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2545648.png)